![molecular formula C16H14 B6291843 1,3-Dimethyl-5-phenylethynyl-benzene, 97% CAS No. 201278-01-5](/img/structure/B6291843.png)
1,3-Dimethyl-5-phenylethynyl-benzene, 97%
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Overview
Description
1,3-Dimethyl-5-phenylethynyl-benzene is a chemical compound with the molecular formula C16H14 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry.
Synthesis Analysis
The synthesis of 1,3-Dimethyl-5-phenylethynyl-benzene and its derivatives often involves selective Sono-gashira-Hagihara coupling reactions . In a study, a series of multicoordinate 1,3,5-tris (functionalised-phenylethynyl)benzenes was synthesized, and coordination polymers were constructed from these organic linkers and copper ions in high yields .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-5-phenylethynyl-benzene consists of a benzene ring with two methyl groups and a phenylethynyl group attached to it . The exact 3D structure can be determined using computational chemistry methods .Scientific Research Applications
DMEPB has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, dyes, optical fibers, and other materials. It has also been studied for its potential biological and medicinal applications. DMEPB has been used as a ligand in the synthesis of various peptides and proteins, as a catalyst in enzyme-catalyzed reactions, and as a substrate in biochemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds, such as phenylene ethynylene dendrimers, undergo a process called photoisomerisation . This process involves a cascade of crossings among bright electronic states, primarily mediated by rigid acetylenic stretching modes .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It’s known that the compound has a molecular weight of 20628 , which could influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,3-Dimethyl-5-phenylethynyl-benzene. For instance, the compound’s safety data sheet suggests that personal protective equipment should be used when handling the compound, and it should be stored properly to maintain its stability .
Advantages and Limitations for Lab Experiments
The use of DMEPB in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of applications, including the synthesis of polymers, dyes, optical fibers, and other materials. It can also be used as a ligand, a catalyst, and a substrate in biochemical reactions. Furthermore, DMEPB is relatively inexpensive and easy to obtain.
However, there are some limitations to consider when using DMEPB in laboratory experiments. It is a highly reactive compound and should be handled with caution. In addition, DMEPB can be toxic in large doses and should be used in accordance with safety guidelines.
Future Directions
The potential applications of DMEPB are still being explored. Possible future directions include the development of novel materials, improved methods for synthesis and purification, and the identification of new biological and medicinal applications. In addition, further research is needed to better understand the biochemical and physiological effects of DMEPB and to identify new uses for this versatile compound.
Synthesis Methods
DMEPB is synthesized by a two-step reaction involving a Friedel-Crafts alkylation followed by an oxidation reaction. The Friedel-Crafts alkylation is carried out by reacting 1-methyl-3-phenylethynylbenzene with dimethylsulfate in the presence of an aluminum chloride catalyst. The oxidation reaction is then carried out by reacting the alkylated product with a mixture of hydrogen peroxide and sulfuric acid. This two-step reaction yields DMEPB in good yields.
properties
IUPAC Name |
1,3-dimethyl-5-(2-phenylethynyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-13-10-14(2)12-16(11-13)9-8-15-6-4-3-5-7-15/h3-7,10-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQGNDTXHTIEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C#CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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